Bis(2-chloroethyl)-D8-amine hydrochloride is a deuterated derivative of bis(2-chloroethyl)amine hydrochloride, a compound with the chemical formula and a molecular weight of approximately 178.49 g/mol. This compound features two chloroethyl groups attached to a nitrogen atom, making it a member of the alkylating agents class, which are known for their ability to form covalent bonds with nucleophilic sites in biological molecules. The deuteration (D8) indicates that hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen, which can be useful in various research applications, particularly in tracing studies and pharmacokinetics.
Bis(2-chloroethyl)-D8-amine HCl serves as a starting material for the synthesis of various deuterated compounds. Deuterated compounds are molecules where one or more hydrogen atoms are replaced with deuterium. These compounds are valuable tools in various scientific fields, including:
These reactions are significant for its role in medicinal chemistry, particularly in drug development.
The biological activity of bis(2-chloroethyl)-D8-amine hydrochloride is primarily characterized by its cytotoxic effects on cancer cells. It acts as an alkylating agent that interferes with DNA replication and transcription processes:
The synthesis of bis(2-chloroethyl)-D8-amine hydrochloride typically involves:
These methods are crucial for ensuring high yields and purity necessary for pharmaceutical applications.
Bis(2-chloroethyl)-D8-amine hydrochloride has several applications:
Studies on bis(2-chloroethyl)-D8-amine hydrochloride often focus on its interactions with biological macromolecules:
Several compounds share structural or functional similarities with bis(2-chloroethyl)-D8-amine hydrochloride. Here are a few notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Bis(2-chloroethyl)amine hydrochloride | 821-48-7 | Non-deuterated version; widely used as an alkylating agent |
| Cyclophosphamide | 6055-19-2 | A prodrug that becomes active after metabolic conversion |
| Ifosfamide | 3778-73-2 | Similar mechanism; used primarily for treating cancers |
| N-Benzyl-bis(2-chloroethyl)amine | 10429-82-0 | Contains a benzyl group; exhibits different pharmacological properties |
The uniqueness of bis(2-chloroethyl)-D8-amine hydrochloride lies in its stable isotope labeling, which allows for precise tracking in biological systems without altering the compound's fundamental reactivity. This feature makes it particularly valuable for research applications focused on drug metabolism and pharmacodynamics.
Bis(2-chloroethyl)-D8-amine hydrochloride represents a deuterium-labeled derivative of the parent nitrogen mustard compound, characterized by the molecular formula C4D8HCl2N·ClH and a molecular weight of 186.54 grams per mole [3] [9]. The compound maintains the fundamental structural framework of the unlabeled bis(2-chloroethyl)amine hydrochloride while incorporating eight deuterium atoms in place of hydrogen atoms within the ethyl chains [4] [8].
The molecular geometry of the compound features a central nitrogen atom bonded to two 2-chloroethyl groups, with the deuterium substitution occurring specifically at the methylene carbon positions [3] [28]. Crystallographic studies of the unlabeled parent compound reveal that the molecule adopts multiple conformational states in the solid phase, with two distinct conformers designated as A and B observed in the crystal lattice [15]. Conformer B exhibits a symmetric environment around the nitrogen center, while conformer A displays asymmetric characteristics that influence the spectroscopic properties [15].
The crystal structure analysis demonstrates that the compound exists as a hydrochloride salt, with the protonated amine group forming ionic interactions with the chloride counterion [1] [2]. The presence of deuterium atoms introduces subtle geometric isotope effects that can influence the overall molecular dimensions and intermolecular interactions within the crystal matrix [32]. Temperature-dependent crystallographic investigations indicate that above the critical temperature, the compound undergoes dynamic motion characterized by restricted anisotropic rotation along the molecular long axis [15].
Table 1: Molecular and Physical Properties
| Property | Bis(2-chloroethyl)-D8-amine HCl | Unlabeled Bis(2-chloroethyl)amine HCl |
|---|---|---|
| Molecular Formula | C4D8HCl2N·ClH | C4H10Cl3N |
| Molecular Weight (g/mol) | 186.54 | 178.49 |
| CAS Number | 102092-04-6 | 821-48-7 |
| Isotopic Enrichment | 98 atom % D | N/A |
| Chemical Purity | Min. 98% | >99% |
| Physical State | Solid | Crystalline powder |
| Color | White to off-white | White to beige |
| Storage Conditions | Room temperature | Below +30°C |
The spectroscopic characterization of bis(2-chloroethyl)-D8-amine hydrochloride reveals distinct features that differentiate it from the unlabeled parent compound through isotope-induced spectral modifications [10] [15]. Nuclear magnetic resonance spectroscopy provides the most definitive evidence for the deuterium incorporation and structural integrity of the labeled compound [37].
Carbon-13 nuclear magnetic resonance spectroscopy of the parent compound demonstrates temperature-dependent behavior, with six distinct peaks observed below the critical temperature and only two peaks above this threshold [15]. This spectral simplification reflects the dynamic averaging of conformational states at elevated temperatures, where the molecule undergoes rapid rotational motion that homogenizes the magnetic environments of equivalent carbon atoms [15].
Mass spectrometric analysis using electron ionization at 75 electron volts reveals a molecular ion peak at mass-to-charge ratio 141 for the unlabeled compound, with the base peak appearing at mass-to-charge ratio 92 [10] [25]. The deuterated analog exhibits an upward shift in the molecular ion peak corresponding to the mass increase associated with deuterium substitution [4] [8]. Fragment ion patterns show characteristic losses consistent with the cleavage of carbon-chlorine bonds and the elimination of hydrogen chloride or deuterium chloride units [10].
Infrared spectroscopy provides complementary structural information through the identification of characteristic vibrational modes [25]. The spectrum exhibits bands corresponding to nitrogen-hydrogen stretching, carbon-hydrogen stretching, and carbon-chlorine stretching vibrations [25]. Deuterium substitution introduces isotopic shifts in the carbon-deuterium stretching frequencies, which appear at lower wavenumbers compared to the corresponding carbon-hydrogen modes due to the increased mass of deuterium [31] [32].
| Technique | Key Observations | Reference |
|---|---|---|
| 1H NMR (DMSO-d6, 400 MHz) | δ 9.80 ppm (NH2+), δ 3.99-3.36 ppm (CH2 groups) | [10] |
| 13C NMR | Six peaks observed below Tc, two peaks above Tc | [15] |
| Mass Spectrometry (EI, 75 eV) | Molecular ion: m/z 141, Base peak: m/z 92 | [10] [25] |
| IR Spectroscopy | Characteristic N-H, C-H, C-Cl stretches | [25] |
| Melting Point | 212-214°C | [6] [26] |
The isotopic purity of bis(2-chloroethyl)-D8-amine hydrochloride represents a critical parameter for its utility in analytical and research applications [33] [37]. Commercial preparations typically achieve deuterium enrichment levels of 98 atom percent deuterium minimum, with chemical purity specifications ranging from 95 to 98 percent [3] [9] [29].
Isotopic purity determination employs high-resolution liquid chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy techniques [33] [37]. These analytical methods enable the quantification of deuterium incorporation at specific molecular positions and the identification of any unlabeled or partially labeled impurities [33]. The mass spectrometric approach involves the extraction and integration of isotopic ion peaks, followed by mathematical correction for natural isotope abundance to determine the true extent of deuterium enrichment [33].
Stability considerations for deuterated compounds encompass both chemical stability and isotopic integrity over extended storage periods [9] [17] [31]. Bis(2-chloroethyl)-D8-amine hydrochloride demonstrates thermal stability up to temperatures exceeding 200 degrees Celsius, with decomposition onset occurring near the melting point of the unlabeled analog [26]. The compound exhibits enhanced stability compared to many other deuterated amines due to the reduced vibrational energy associated with carbon-deuterium bonds [31] [32].
Long-term stability studies indicate that the compound remains chemically and isotopically stable for periods of three years when stored under recommended conditions [9] [17]. However, periodic re-analysis is recommended after this timeframe to verify continued purity and deuterium content [9]. The isotope effect on chemical stability arises from the lower zero-point vibrational energy of deuterium-containing bonds, which can influence reaction rates and degradation pathways [31] [18].
Temperature-dependent deuterium exchange processes represent a potential source of isotopic scrambling, particularly in protic solvents or elevated temperature conditions [18] [36]. The compound's stability against such exchange reactions depends on the specific molecular environment and the presence of catalytic species that might facilitate hydrogen-deuterium exchange [36].
Table 3: Isotopic Purity and Stability Parameters
| Parameter | Specification | Source |
|---|---|---|
| Deuterium Content | 98 atom % D minimum | [3] [9] |
| Chemical Purity | 95-98% minimum | [3] [29] |
| Isotopic Purity Method | LC-MS/NMR analysis | [33] [37] |
| Stability Period | Stable for 3 years | [9] [17] |
| Decomposition Temperature | >200°C | [26] |
| Shelf Life Recommendation | Re-analyze after 3 years | [9] [17] |